molecular formula C7H4BrN3O3 B11855375 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1260848-48-3

3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11855375
CAS No.: 1260848-48-3
M. Wt: 258.03 g/mol
InChI Key: JMIFLOLWQSRZIT-UHFFFAOYSA-N
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Description

3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H4BrN3O3. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 6-Ethoxycarbonyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine

Uniqueness

3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

1260848-48-3

Molecular Formula

C7H4BrN3O3

Molecular Weight

258.03 g/mol

IUPAC Name

3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H4BrN3O3/c8-3-2-9-11-5(12)1-4(7(13)14)10-6(3)11/h1-2,9H,(H,13,14)

InChI Key

JMIFLOLWQSRZIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=CNN2C1=O)Br)C(=O)O

Origin of Product

United States

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